1-(2-Bromo-4,5-dimethoxybenzyl)-7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
A-69024 is a highly selective antagonist of the dopamine D-1 receptor. It is known for its specificity and high affinity towards the dopamine D-1 receptor, making it a valuable tool in neuropharmacological research .
Scientific Research Applications
A-69024 is extensively used in scientific research, particularly in the following areas:
Neuropharmacology: As a dopamine D-1 receptor antagonist, it is used to study the role of dopamine in neurological disorders.
Radioligand Studies: A-69024 labeled with radioactive isotopes is used in positron emission tomography to visualize dopamine receptors in the brain.
Behavioral Studies: It helps in understanding the behavioral effects of dopamine receptor modulation in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A-69024 involves multiple steps, starting from the appropriate benzyl derivatives. The key steps include bromination, methoxylation, and the formation of the tetrahydroisoquinoline ring. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide and catalysts like palladium on carbon .
Industrial Production Methods
Industrial production of A-69024 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography for purification. The use of automated reactors and continuous flow chemistry can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
A-69024 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions include various substituted derivatives of A-69024, which can be further analyzed for their pharmacological properties .
Mechanism of Action
A-69024 exerts its effects by selectively binding to the dopamine D-1 receptor, thereby blocking the action of dopamine. This inhibition affects various signaling pathways associated with the dopamine D-1 receptor, leading to altered neuronal activity and behavioral responses .
Comparison with Similar Compounds
Similar Compounds
SCH-23390: Another selective dopamine D-1 receptor antagonist.
SKF-38393: A partial agonist of the dopamine D-1 receptor.
Uniqueness
A-69024 is unique due to its high selectivity and affinity for the dopamine D-1 receptor, making it a preferred choice for detailed neuropharmacological studies. Its non-benzazepine structure also distinguishes it from other dopamine D-1 receptor antagonists .
Properties
CAS No. |
58939-37-0 |
---|---|
Molecular Formula |
C20H24BrNO4 |
Molecular Weight |
422.3 g/mol |
IUPAC Name |
1-[(2-bromo-4,5-dimethoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol |
InChI |
InChI=1S/C20H24BrNO4/c1-22-6-5-12-8-18(24-2)17(23)10-14(12)16(22)7-13-9-19(25-3)20(26-4)11-15(13)21/h8-11,16,23H,5-7H2,1-4H3 |
InChI Key |
YVBUTIYRCMQJHW-UHFFFAOYSA-N |
SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3Br)OC)OC)O)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3Br)OC)OC)O)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(2-bromo-4,5-dimethoxybenzyl)-7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline A 66359 A 69024 A-66359 A-69024 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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